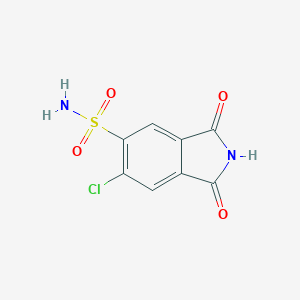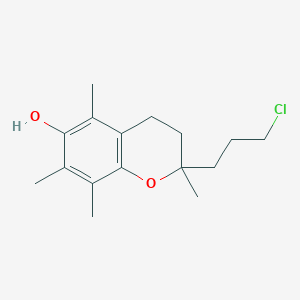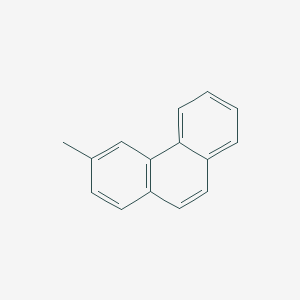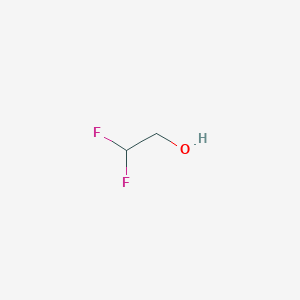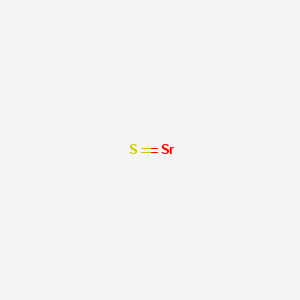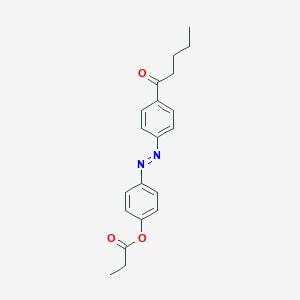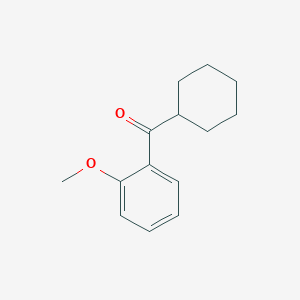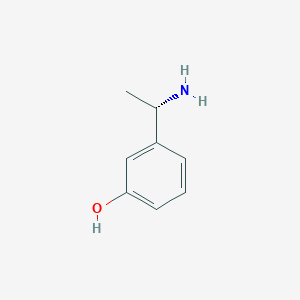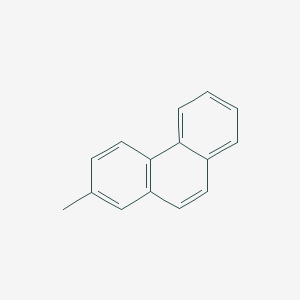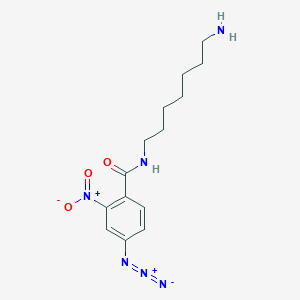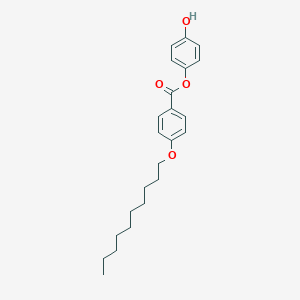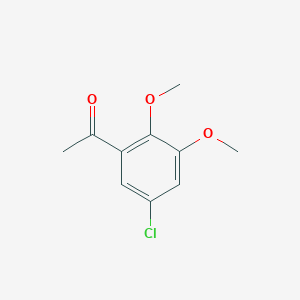![molecular formula C8H4INO3 B047594 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 115081-94-2](/img/structure/B47594.png)
7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth.
Effets Biochimiques Et Physiologiques
7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially useful tool for studying cancer biology. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione. One area of interest is its potential use as a fluorescent probe in biological imaging. Another area of interest is its potential use in combination with other anti-cancer agents to improve treatment outcomes. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Applications De Recherche Scientifique
7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione has been the subject of scientific research due to its potential applications in various fields. In the medical field, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
115081-94-2 |
|---|---|
Nom du produit |
7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione |
Formule moléculaire |
C8H4INO3 |
Poids moléculaire |
289.03 g/mol |
Nom IUPAC |
7-iodo-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) |
Clé InChI |
AMFXDGWSUCLGET-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC(=O)OC2=O |
SMILES canonique |
C1=CC2=C(C=C1I)NC(=O)OC2=O |
Synonymes |
7-IODO-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

